REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[Br:5][C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[CH:8]=[O:9]>OS(O)(=O)=O>[Br:5][C:6]1[CH:13]=[CH:12][C:11]([N+:1]([O-:4])=[O:2])=[CH:10][C:7]=1[CH:8]=[O:9]
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Name
|
|
Quantity
|
63.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
ice
|
Quantity
|
550 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
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Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A nitrating acid prepared at -10° C.
|
Type
|
FILTRATION
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Details
|
the precipitated solid was filtered off under suction
|
Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
Drying under reduced pressure at 50° C.
|
Type
|
CUSTOM
|
Details
|
gave 72 g (92% of theory) of product as a yellow solid of melting point 86°-88° C.
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |